Salvianolic Acid B: A DUAL MODULATOR OF THE PI3K/AKT SIGNALING PATHWAY
Salvianolic Acid B: A DUAL MODULATOR OF THE PI3K/AKT SIGNALING PATHWAY
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Salvianolic acid B (Sal B), a prominent water-soluble compound derived from the traditional Chinese medicine Salvia miltiorrhiza (Danshen), has garnered significant scientific interest for its diverse pharmacological activities.[1][2] Central to its mechanism of action is its profound influence on the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, a critical nexus controlling cell survival, proliferation, metabolism, and apoptosis.[3] This technical guide provides an in-depth exploration of the complex, context-dependent interaction between Sal B and the PI3K/Akt cascade. We will dissect the molecular mechanisms, detail the divergent functional outcomes in cytoprotective and oncologic contexts, provide validated experimental protocols for investigation, and present a framework for interpreting the data. This document is intended for researchers, scientists, and drug development professionals seeking to understand and harness the therapeutic potential of Salvianolic acid B.
The PI3K/Akt Signaling Pathway: A Core Cellular Regulator
The PI3K/Akt pathway is a fundamental intracellular signaling cascade initiated by the activation of receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs).[3][4] This activation recruits and activates Class I PI3Ks at the plasma membrane. Activated PI3K then phosphorylates the lipid second messenger phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3).[5] PIP3 serves as a docking site for proteins containing a pleckstrin homology (PH) domain, most notably the serine/threonine kinase Akt (also known as Protein Kinase B).[4]
Recruitment to the membrane facilitates the phosphorylation and subsequent activation of Akt by other kinases, such as PDK1. Once activated, Akt phosphorylates a multitude of downstream substrates to regulate key cellular functions:
-
Cell Survival: Akt inhibits apoptosis by phosphorylating and inactivating pro-apoptotic proteins such as Bax and activating anti-apoptotic proteins like Bcl-2.[6][7][8]
-
Proliferation and Growth: Akt activates the mammalian target of rapamycin (mTOR) pathway, a master regulator of protein synthesis and cell growth.[9]
-
Metabolism: Akt promotes glucose uptake and glycolysis.[10]
The activity of this pathway is tightly controlled by negative regulators, the most prominent being the phosphatase and tensin homolog (PTEN), which dephosphorylates PIP3 back to PIP2, thus terminating the signal.[11] Dysregulation of the PI3K/Akt pathway is a common feature in numerous diseases, including cancer and inflammatory disorders.[9][11]
The Dichotomous Role of Salvianolic Acid B on the PI3K/Akt Pathway
A comprehensive review of the literature reveals that Sal B's effect on the PI3K/Akt pathway is not monolithic; rather, it is highly dependent on the cellular and pathological context. Sal B can function as either an activator or an inhibitor of the pathway, a duality that underpins its therapeutic potential across different diseases.
Pathway Activation: A Cytoprotective Mechanism
In models of cellular stress, such as ischemia-reperfusion injury and oxidative damage, Sal B consistently demonstrates a protective effect by activating the PI3K/Akt pathway.[7][12][13]
-
Ischemia-Reperfusion (I/R) Injury: In rodent models of myocardial and renal I/R, Sal B treatment significantly increases the phosphorylation of Akt (p-Akt).[7][12][13] This activation of Akt leads to downstream anti-apoptotic effects, including an increased Bcl-2/Bax ratio, reduced caspase activity, and decreased inflammatory responses.[7][12][14] The protective effects of Sal B in these models are significantly reversed by the administration of PI3K inhibitors like LY294002, confirming the pathway's critical role.[7][12]
-
Oxidative Stress: In endothelial cells exposed to hydrogen peroxide (H₂O₂), a model for oxidative damage, Sal B pretreatment attenuates apoptosis by promoting PI3K/Akt signaling.[1][2][15] This suggests Sal B primes the cell's survival machinery to counteract oxidative insults.
Pathway Inhibition: An Anti-Cancer Strategy
Conversely, in the context of oncology, where the PI3K/Akt pathway is often constitutively active and drives tumorigenesis, Sal B acts as an inhibitor.[9][10][16]
-
Cancer Cell Proliferation and Survival: In various cancer cell lines, including cervical, oral squamous, and hepatocellular carcinoma, Sal B treatment leads to a dose-dependent decrease in the phosphorylation of both PI3K and Akt.[10][16][17] This inhibition suppresses cell growth, migration, and invasion, while simultaneously promoting apoptosis.[9][16]
-
Metabolic Reprogramming: Sal B can reverse the glycolytic phenotype of cancer cells (the Warburg effect) by inhibiting the PI3K/Akt pathway. This leads to the downregulation of key metabolic proteins like HIF-1α, glucose transporter 1 (GLUT1), and hexokinase 2 (HK2).[10]
-
Autophagy Modulation: In some cancer types, Sal B-induced inhibition of the Akt/mTOR signaling cascade triggers autophagy, which can contribute to cancer cell death.[17][18]
Quantitative Data Summary
The following table summarizes the observed effects of Salvianolic acid B on the PI3K/Akt pathway across various experimental models. This highlights the concentration- and cell-type-dependent nature of its activity.
| Model System | Disease Context | Sal B Concentration | Key Findings on PI3K/Akt Pathway | Functional Outcome | Reference |
| Rat Cerebral Microvascular Endothelial Cells | Oxidative Stress (H₂O₂) | Not specified | ↑ p-Akt | Attenuated H₂O₂-induced apoptosis | [1][2] |
| HeLa Cells | Cervical Cancer | Dose-dependent | ↓ p-PI3K, ↓ p-Akt | Repressed cell growth, invasion, migration; promoted apoptosis | [16] |
| Rat Myocardium | Ischemia-Reperfusion | 10, 20 mg/kg (in vivo) | ↑ p-Akt | Ameliorated cardiac dysfunction, reduced infarct size, reduced apoptosis | [7][12] |
| Rat Kidney | Ischemia-Reperfusion | 20, 40 mg/kg/day (in vivo) | ↑ PI3K expression, ↑ p-Akt/Akt ratio | Attenuated oxidative stress and inflammation | [13] |
| Oral Squamous Carcinoma Cells (Cal27, HN4) | Oral Cancer | Dose-dependent | ↓ PI3K, ↓ p-Akt, ↓ p-mTOR | Inhibited glycolysis and cell proliferation | [10] |
| Human Hepatocellular Carcinoma Cells | Liver Cancer | Not specified | ↓ p-Akt, ↓ p-mTOR | Induced apoptosis and autophagy | [17] |
| Osteoarthritis Chondrocytes | Osteoarthritis (IL-1β induced) | 40, 80 µM | ↑ p-PI3K/PI3K ratio, ↑ p-Akt/Akt ratio | Suppressed inflammation and apoptosis | [19] |
Experimental Investigation: A Technical Guide
Investigating the effects of Sal B on the PI3K/Akt pathway requires a systematic approach employing a combination of molecular and cellular biology techniques.
Protocol 1: Western Blot Analysis of Akt Phosphorylation
This is the cornerstone assay to determine if Sal B activates or inhibits the pathway by measuring the ratio of phosphorylated Akt (p-Akt) to total Akt.
Causality: An increase in the p-Akt/Total Akt ratio indicates pathway activation, while a decrease signifies inhibition. It is crucial to include phosphatase inhibitors during cell lysis to preserve the phosphorylation state of proteins, which are highly labile.[20] Using Bovine Serum Albumin (BSA) for blocking is often preferred over non-fat milk for phospho-antibodies, as milk contains phosphoproteins (caseins) that can increase background noise.[20]
Methodology:
-
Cell Lysis:
-
Culture and treat cells with Sal B as per the experimental design.
-
Wash cells once with ice-cold PBS.
-
Lyse cells on ice using RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail (e.g., 1 mM NaF, 1 mM Na₃VO₄).[21]
-
Scrape cells, transfer lysate to a microfuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a Bradford or BCA protein assay.
-
-
Sample Preparation & SDS-PAGE:
-
Normalize all samples to the same protein concentration (e.g., 20-50 µg) with lysis buffer.
-
Add 4x Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Load samples onto an SDS-polyacrylamide gel and perform electrophoresis until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in 5% w/v BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST).[20][22]
-
Incubate the membrane with primary antibody against p-Akt (e.g., Ser473) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.[22]
-
Wash the membrane 3 times for 5-10 minutes each in TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody diluted in 5% BSA/TBST for 1 hour at room temperature.
-
Wash the membrane 3 times for 10 minutes each in TBST.
-
-
Detection:
-
Apply an Enhanced Chemiluminescence (ECL) substrate to the membrane and visualize the signal using a chemiluminescence imaging system.
-
Self-Validation: After imaging, strip the membrane and re-probe with an antibody for Total Akt and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading and to calculate the normalized p-Akt/Total Akt ratio.
-
Protocol 2: PI3K Kinase Activity Assay
This biochemical assay directly measures the enzymatic activity of PI3K, providing mechanistic insight into whether Sal B's effects originate at the top of the cascade.
Causality: This assay quantifies the production of ADP, a direct product of the kinase reaction where ATP is used to phosphorylate a substrate (PIP2).[23][24] A decrease in signal in the presence of Sal B indicates direct or indirect inhibition of PI3K enzyme activity.
Methodology (based on ADP-Glo™ Assay Principle): [24][25]
-
Reagent Preparation: Prepare PI3K reaction buffer, lipid substrate (PIP2), and purified PI3K enzyme according to the manufacturer's protocol. Prepare serial dilutions of Sal B.
-
Kinase Reaction:
-
In a 96-well or 384-well plate, add the PI3K enzyme/lipid substrate mixture.
-
Add the test compound (Sal B) or vehicle control (DMSO).
-
Initiate the reaction by adding ATP.
-
Incubate at room temperature for the recommended time (e.g., 60 minutes).[24]
-
-
Signal Detection:
-
Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add Kinase Detection Reagent to convert the generated ADP back to ATP, which is then used by a luciferase to produce light. Incubate for 30 minutes.
-
Measure the luminescent signal using a plate reader. The signal is directly proportional to the amount of ADP generated and thus to PI3K activity.
-
-
Data Analysis: Calculate the percent inhibition of PI3K activity by Sal B compared to the vehicle control.
Protocol 3: MTT Cell Viability Assay
This colorimetric assay is a robust method to assess the functional outcome of Sal B treatment on cell viability and proliferation.
Causality: The assay measures the metabolic activity of cells. Viable cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt (MTT) to a purple formazan product.[26][27] The amount of formazan is directly proportional to the number of viable cells.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of Sal B and/or other stimuli. Include untreated and vehicle controls. Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition:
-
Remove the treatment medium.
-
Add 100 µL of fresh medium and 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.
-
Incubate for 4 hours at 37°C in a CO₂ incubator.
-
-
Solubilization:
-
Add 100 µL of solubilization solution (e.g., SDS-HCl or DMSO) to each well.[28]
-
Incubate the plate overnight at 37°C in a humidified atmosphere to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement:
-
Mix each sample by gentle pipetting.
-
Measure the absorbance of the samples on a microplate reader at a wavelength between 550 and 600 nm.[26] Use a reference wavelength of >650 nm if available.
-
-
Data Analysis: Subtract the background absorbance from a cell-free well. Calculate cell viability as a percentage relative to the untreated control.
Conclusion and Future Directions
Salvianolic acid B is a remarkable natural compound that exhibits a dualistic, context-dependent regulation of the PI3K/Akt signaling pathway. Its ability to activate the pathway provides a clear mechanism for its cytoprotective effects in conditions like ischemia-reperfusion injury, while its inhibitory action in cancer cells underscores its potential as an anti-neoplastic agent.[7][10][30] This dichotomy makes Sal B a fascinating subject for drug development, offering opportunities for both pro-survival and pro-apoptotic therapeutic strategies.
Future research should focus on identifying the direct molecular target(s) of Sal B that mediate its differential effects on the PI3K/Akt pathway. Elucidating why it promotes survival signals in stressed normal cells but inhibits the same pathway in malignant cells is key to its clinical translation. Furthermore, studies employing advanced in vivo models and novel drug delivery systems are warranted to fully harness the therapeutic potential of this pleiotropic molecule.
References
- MTT Assay Protocol for Cell Viability and Prolifer
-
Liu, C. L., Xie, L. X., Li, M., Durairajan, S. S. K., Goto, S., & Huang, J. D. (2007). Salvianolic Acid B Inhibits Hydrogen Peroxide-Induced Endothelial Cell Apoptosis through Regulating PI3K/Akt Signaling. PLOS ONE, 2(12), e1321. [Link]
-
SALVIANOLIC ACID B REPRESSES CERVICAL CANCER CELL MALIGNANT BEHAVIORS VIA MODULATING PI3K/AKT SIGNALING. (2022). ResearchGate. [Link]
-
Salvianolic Acid B Inhibits Hydrogen Peroxide-Induced Endothelial Cell Apoptosis through Regulating PI3K/Akt Signaling. (2007). PLOS ONE. [Link]
-
Cell Viability Assays. (2013). Assay Guidance Manual. NCBI Bookshelf. [Link]
-
Anticancer effects of salvianolic acid A through multiple signaling pathways (Review). (2022). Experimental and Therapeutic Medicine. [Link]
-
Liu, J., Zhang, L., & Wang, C. (2019). Salvianolic acid B protects against myocardial ischaemia-reperfusion injury in rats via inhibiting high mobility group box 1 protein expression through the PI3K/Akt signalling pathway. Pharmaceutical Biology, 57(1), 788-796. [Link]
-
Possible applications of salvianolic acid B against different cancers. (2020). Oncology Letters. [Link]
-
Salvianolic Acid B: A Review of Pharmacological Effects, Safety, Combination Therapy, New Dosage Forms, and Novel Drug Delivery Routes. (2022). Molecules. [Link]
-
Pharmacological Effects of Salvianolic Acid B Against Oxidative Damage. (2020). Frontiers in Pharmacology. [Link]
-
Liu, J., Zhang, L., & Wang, C. (2019). Salvianolic acid B protects against myocardial ischaemia-reperfusion injury in rats via inhibiting high mobility group box 1 protein expression through the PI3K/Akt signalling pathway. Pharmaceutical Biology, 57(1), 788-796. [Link]
-
Attenuation of renal ischemic reperfusion injury by salvianolic acid B via suppressing oxidative stress and inflammation through PI3K/Akt signaling pathway. (2020). Tropical Journal of Pharmaceutical Research. [Link]
-
Wei, L., et al. (2018). Salvianolic acid B inhibits glycolysis in oral squamous cell carcinoma via targeting PI3K/AKT/HIF-1α signaling pathway. Cell Death & Disease, 9(5), 543. [Link]
-
Salvianolic acid B from Salvia miltiorrhiza bunge: A potential antitumor agent. (2022). Frontiers in Pharmacology. [Link]
-
Salvianolic acid A & B: potential cytotoxic polyphenols in battle against cancer via targeting multiple signaling pathways. (2020). Pakistan Journal of Pharmaceutical Sciences. [Link]
-
Methods to measure the enzymatic activity of PI3Ks. (2014). Methods in Enzymology. [Link]
-
Salvianolic acid B improves autophagic dysfunction and decreases the apoptosis of cholesterol crystal-induced macrophages via inhibiting the Akt/mTOR signaling pathway. (2019). International Journal of Molecular Medicine. [Link]
-
Salvianolic acid B protects against myocardial ischaemia-reperfusion injury in rats via inhibiting high mobility group box 1 protein expression through the PI3K/Akt signalling pathway. (2019). Taylor & Francis Online. [Link]
-
Salvianolic acid B inhibits hydrogen peroxide-induced endothelial cell apoptosis through regulating PI3K/Akt signaling. (2007). SciSpace. [Link]
-
Retracted Article: Salvianolic acid B inhibits inflammatory response and cell apoptosis via the PI3K/Akt signaling pathway in IL-1β-induced osteoarthritis chondrocytes. (2020). Aging. [Link]
-
The PI3K/AKT signalling pathway in inflammation, cell death and glial scar formation after traumatic spinal cord injury: Mechanisms and therapeutic opportunities. (2022). Journal of Neuroinflammation. [Link]
-
Liu, C. L., et al. (2007). Salvianolic acid B inhibits hydrogen peroxide-induced endothelial cell apoptosis through regulating PI3K/Akt signaling. PLoS One, 2(12), e1321. [Link]
-
Preliminary exploration of the potential role of salvianolic acid F in regulating ovarian cancer cell proliferation, migration, invasion, and apoptosis and its association with the EP300/PI3K/AKT pathway. (2024). Advances in Clinical and Experimental Medicine. [Link]
-
Cardioprotective effect of salvianolic acid B against arsenic trioxide-induced injury in cardiac H9c2 cells via the PI3K/Akt signal pathway. (2014). ResearchGate. [Link]
-
Sal-B evoked the activations of PI3K/AKT and MEK/ERK pathways by... (n.d.). ResearchGate. [Link]
-
Gong, L., et al. (2016). AKT/mTOR signaling pathway is involved in salvianolic acid B-induced autophagy and apoptosis in hepatocellular carcinoma cells. International Journal of Oncology, 49(6), 2538-2548. [Link]
-
New Dual Pan-PI3K/mTOR Inhibitor: Design, Synthesis, Cytotoxic Action, Permeation, Metabolic. (2026). ACS Publications. [Link]
-
Best Practice for Western Blot Detection of Phosphorylation Events. (n.d.). Bio-Rad Antibodies. [Link]
-
Weak Western band for phosphorylated Akt. (2005). Protocol Online. [Link]
-
PI3K-AKT Signaling Pathway. (n.d.). Creative Diagnostics. [Link]
Sources
- 1. Salvianolic Acid B Inhibits Hydrogen Peroxide-Induced Endothelial Cell Apoptosis through Regulating PI3K/Akt Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Salvianolic Acid B Inhibits Hydrogen Peroxide-Induced Endothelial Cell Apoptosis through Regulating PI3K/Akt Signaling | PLOS One [journals.plos.org]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Pharmacological Effects of Salvianolic Acid B Against Oxidative Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Salvianolic acid B protects against myocardial ischaemia-reperfusion injury in rats via inhibiting high mobility group box 1 protein expression through the PI3K/Akt signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Salvianolic acid A & B: potential cytotoxic polyphenols in battle against cancer via targeting multiple signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Possible applications of salvianolic acid B against different cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Salvianolic acid B inhibits glycolysis in oral squamous cell carcinoma via targeting PI3K/AKT/HIF-1α signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anticancer effects of salvianolic acid A through multiple signaling pathways (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Salvianolic acid B protects against myocardial ischaemia-reperfusion injury in rats via inhibiting high mobility group box 1 protein expression through the PI3K/Akt signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Attenuation of renal ischemic reperfusion injury by salvianolic acid B via suppressing oxidative stress and inflammation through PI3K/Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. semanticscholar.org [semanticscholar.org]
- 15. Salvianolic acid B inhibits hydrogen peroxide-induced endothelial cell apoptosis through regulating PI3K/Akt signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. AKT/mTOR signaling pathway is involved in salvianolic acid B-induced autophagy and apoptosis in hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Retracted Article: Salvianolic acid B inhibits inflammatory response and cell apoptosis via the PI3K/Akt signaling pathway in IL-1β-induced osteoarthritis chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 21. Weak Western band for phosphorylated Akt - Protein and Proteomics [protocol-online.org]
- 22. ccrod.cancer.gov [ccrod.cancer.gov]
- 23. PI3K (p110α/p85α) Protocol [worldwide.promega.com]
- 24. promega.de [promega.de]
- 25. pubs.acs.org [pubs.acs.org]
- 26. MTT assay protocol | Abcam [abcam.com]
- 27. broadpharm.com [broadpharm.com]
- 28. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 29. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 30. Salvianolic acid B from Salvia miltiorrhiza bunge: A potential antitumor agent - PMC [pmc.ncbi.nlm.nih.gov]
